molecular formula C12H15BrClN B15232344 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride

Cat. No.: B15232344
M. Wt: 288.61 g/mol
InChI Key: FHUCJFNRJCKNEP-UHFFFAOYSA-N
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Description

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄BrN·HCl It is known for its unique structure, which includes a bromine atom and a hexahydropyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride typically involves the bromination of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the hexahydropyridoquinoline core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride (CAS number 75077-70-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a complex bicyclic structure that contributes to its interactions with biological systems. The molecular formula is C12H15BrClN and it has a molecular weight of 288.62 g/mol.

PropertyValue
CAS Number75077-70-2
Molecular FormulaC12H15BrClN
Molecular Weight288.62 g/mol
Purity95%
IUPAC Name9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline hydrochloride

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of pyridoquinoline compounds. For instance, a study reported that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 6.68 μM . The structure-activity relationship (SAR) indicates that the presence of bromine and other substituents on the aromatic rings enhances antimicrobial potency.

Antitubercular Activity

The compound has been evaluated for its antitubercular activity. In comparative studies:

  • Compound 9b showed an MIC of 12.23 μM against M. tuberculosis, which is two times more potent than the reference drug pyrazinamide.
  • Compound 9c demonstrated even greater efficacy with an MIC of 6.68 μM .

The exact mechanism through which 9-bromo derivatives exert their biological effects is still under investigation. However, preliminary data suggest that these compounds may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

  • Case Study on Antimicrobial Efficacy : A systematic screening of various derivatives including 9-bromo compounds showed that modifications to the benzyloxy group significantly influenced antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger.
  • SAR Analysis : The SAR study indicated that the introduction of halogen groups such as bromine enhances the lipophilicity and thus the bioavailability of the compound in biological systems .

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14;/h7-8H,1-6H2;1H

InChI Key

FHUCJFNRJCKNEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)Br.Cl

Origin of Product

United States

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